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Abstract
MY-875 is a novel small molecule that has demonstrated significant potential as an anti-cancer

agent. It functions as a competitive inhibitor of microtubule polymerization by targeting the

colchicine binding site on tubulin.[1] Concurrently, MY-875 activates the Hippo signaling

pathway, a critical regulator of cell proliferation and apoptosis. This dual mechanism of action

culminates in cell cycle arrest at the G2/M phase, induction of apoptosis, and potent anti-

proliferative activity against a range of cancer cell lines. This technical guide provides a

comprehensive overview of the discovery, synthesis, and biological activity of MY-875,

including detailed experimental protocols and a summary of its quantitative data.

Discovery and Synthesis
While the original discovery paper for MY-875 has not been identified in the public domain, its

chemical structure and a likely synthetic route have been elucidated. The synthesis of a

structurally related compound, SM875, provides a detailed protocol for its preparation.

Chemical Structure
The chemical structure of MY-875 is available from chemical suppliers.
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A detailed protocol for the synthesis of a closely related compound, SM875, is available and is

presumed to be analogous to the synthesis of MY-875. The synthesis involves a multi-step

process culminating in the final compound.

Mechanism of Action
MY-875 exerts its anti-cancer effects through a dual mechanism: inhibition of microtubule

polymerization and activation of the Hippo signaling pathway.

Inhibition of Microtubule Polymerization
MY-875 acts as a competitive inhibitor of tubulin polymerization, binding to the colchicine site

on β-tubulin.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent

apoptosis.

Activation of the Hippo Signaling Pathway
MY-875 activates the Hippo pathway, a key tumor suppressor pathway.[1] This activation

involves the phosphorylation of the core kinases, Mammalian Ste20-like kinases 1 and 2

(MST1/2) and Large tumor suppressor kinases 1 and 2 (LATS1/2). Phosphorylated LATS1/2

then phosphorylates the transcriptional co-activator Yes-associated protein (YAP), leading to its

cytoplasmic retention and subsequent degradation.[1] The degradation of YAP prevents its

nuclear translocation and the transcription of pro-proliferative and anti-apoptotic genes.
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Figure 1. MY-875 Mechanism of Action.

Quantitative Biological Data
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The biological activity of MY-875 has been quantified through various in vitro assays. The

following tables summarize the available data.

Table 1: In Vitro Anti-Proliferative Activity of MY-875
Cell Line Cancer Type IC50 (µM)

MGC-803 Gastric Cancer 0.027

HCT-116 Colon Cancer 0.055

KYSE450
Esophageal Squamous

Carcinoma
0.067

HGC-27 Gastric Cancer 0.033

SGC-7901 Gastric Cancer 0.025

DU145 Prostate Cancer < 0.1

A549 Lung Cancer < 0.1

MCF-7 Breast Cancer < 0.1

Data sourced from

MedchemExpress product

page for MY-875.

Table 2: Inhibition of Microtubule Polymerization by MY-
875

Assay IC50 (µM)

Microtubule Polymerization 0.92

Data sourced from MedchemExpress product

page for MY-875.

Table 3: Effect of MY-875 on Cell Cycle and Apoptosis
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Cell Line Treatment (45 nM)
% of Cells in G2/M
Phase

% of Apoptotic
Cells

MGC-803 Control 19.38% 21.96%

MGC-803 MY-875 76.97% 76.08%

SGC-7901 Control 7.04% 9.28%

SGC-7901 MY-875 80.89% 63.51%

Data sourced from

MedchemExpress

product page for MY-

875.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of MY-875.

Synthesis of SM875 (Presumed MY-875)
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Step 1: Preparation of 1-(4-bromophenyl)-1H-pyrazol-5-amine Step 2: Three-component reaction

4-(bromophenyl) hydrazine hydrochloride
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Figure 2. Synthetic Workflow for SM875.
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Materials:

4-(bromophenyl) hydrazine hydrochloride

Saturated sodium bicarbonate (NaHCO₃) solution

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl-2-cyano-3-ethoxyacrylate

Ethanol (EtOH)

Methanol (MeOH)

2 M Sodium hydroxide (NaOH) solution

1 M Hydrochloric acid (HCl) solution

Ethyl acetate (EtOAc)

4-hydroxy-3-methoxybenzaldehyde

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

Silica for preparative thin-layer chromatography (TLC)

Acetonitrile (ACN)

Water (H₂O) for HPLC

Procedure:

Preparation of 1-(4-bromophenyl)-1H-pyrazol-5-amine:

Treat 4-(bromophenyl) hydrazine hydrochloride with saturated NaHCO₃ solution and

extract with dichloromethane.
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Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent to obtain 4-

(bromophenyl) hydrazine.

To a solution of 4-(bromophenyl) hydrazine in ethanol, add ethyl-2-cyano-3-ethoxyacrylate

and reflux for 2 hours.

Concentrate the reaction mixture in vacuo.

Suspend the residue in a 1:1 mixture of methanol and 2 M NaOH solution and reflux for 1

hour.

After cooling, neutralize the mixture with 1 M HCl and concentrate in vacuo.

Heat the residue at 180°C for 10 minutes.

After cooling, suspend in ethanol and store overnight at 4°C.

Recover the supernatant, concentrate, and stir the residue in a NaHCO₃ solution.

Extract with ethyl acetate, dry the combined organic phases with anhydrous Na₂SO₄, and

concentrate in vacuo to yield 1-(4-bromophenyl)-1H-pyrazol-5-amine.

Three-component reaction:

Combine 1-(4-bromophenyl)-1H-pyrazol-5-amine, 4-hydroxy-3-methoxybenzaldehyde, and

2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol.

Reflux the mixture for 2.5 hours or heat using microwave irradiation at 110°C for 1 hour.

Purify the crude product by preparative thin-layer chromatography followed by preparative

HPLC to obtain the final product, SM875.

In Vitro Tubulin Polymerization Assay
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering,

which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin

polymerization will reduce the rate and extent of this absorbance increase.
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Materials:

Purified tubulin protein

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution (100 mM)

Glycerol

MY-875 stock solution (in DMSO)

96-well microplate

Temperature-controlled spectrophotometer

Procedure:

Prepare the tubulin polymerization reaction mixture on ice. A typical reaction contains tubulin

(e.g., 2 mg/mL), General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

Add varying concentrations of MY-875 or vehicle control (DMSO) to the wells of a pre-

warmed (37°C) 96-well plate.

Initiate the polymerization reaction by adding the tubulin mixture to the wells.

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

Measure the absorbance at 340 nm every minute for 60 minutes.

Plot the absorbance versus time to generate polymerization curves.

Calculate the IC50 value of MY-875 by determining the concentration that inhibits the

polymerization rate by 50%.

Cell Proliferation (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
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oxidoreductase enzymes reflect the number of viable cells present. These enzymes are

capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple

color.

Materials:

Cancer cell lines of interest

Complete cell culture medium

MY-875 stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

DMSO

96-well cell culture plate

Multichannel pipette

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Treat the cells with a serial dilution of MY-875 for the desired time period (e.g., 48 hours).

Include a vehicle control (DMSO).

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.
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Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The

amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing

the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells

in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Materials:

Cancer cell lines

Complete cell culture medium

MY-875

Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Treat cells with MY-875 or vehicle control for the desired time.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C

for at least 2 hours.

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples using a flow cytometer.
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Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell

cycle.

Apoptosis Assay by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer

leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein,

has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a

membrane-impermeable DNA dye that is excluded from live and early apoptotic cells but can

enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

Cancer cell lines

Complete cell culture medium

MY-875

Annexin V-FITC (or other fluorochrome)

Propidium Iodide (PI)

Annexin V Binding Buffer

Flow cytometer

Procedure:

Treat cells with MY-875 or vehicle control.

Harvest the cells and wash with cold PBS.

Resuspend the cells in Annexin V Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate in the dark at room temperature for 15 minutes.
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Analyze the samples by flow cytometry within one hour.

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Hippo Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be

used to assess the phosphorylation status of MST1/2, LATS1/2, and the total protein levels of

YAP following treatment with MY-875.

Materials:

Cancer cell lines

MY-875

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-p-MST1/2, anti-MST1/2, anti-p-LATS1, anti-LATS1, anti-YAP, anti-

GAPDH or β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:
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Treat cells with MY-875 for the desired time.

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again with TBST.

Add ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

Conclusion
MY-875 is a promising anti-cancer agent with a well-defined dual mechanism of action involving

the inhibition of microtubule polymerization and the activation of the Hippo signaling pathway.

The quantitative data presented in this guide highlight its potent in vitro activity against a variety

of cancer cell lines. The detailed experimental protocols provide a foundation for further

investigation into the therapeutic potential of MY-875 and related compounds. Future studies

should focus on elucidating its in vivo efficacy and safety profile to advance its development as

a potential cancer therapeutic.
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To cite this document: BenchChem. [Unveiling MY-875: A Potent Microtubule Inhibitor with
Anti-Cancer Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14858209#discovery-and-synthesis-of-my-875]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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